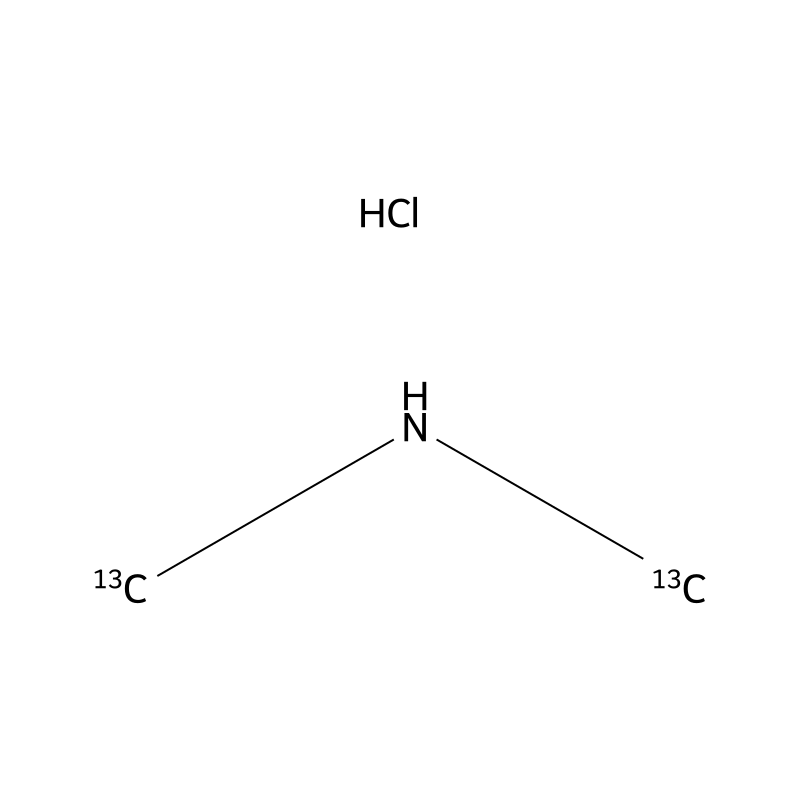

Dimethylamine-13C2 hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Oxidation: It can be oxidized to yield nitroso or nitro compounds.

- Reduction: The compound can be reduced to produce primary amines.

- Substitution: It engages in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents involved in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides as nucleophiles. The reaction conditions are typically controlled to ensure the desired product formation .

Dimethylamine-13C2 hydrochloride is significant in biological studies, particularly for tracing metabolic pathways. Its isotopic labeling allows researchers to monitor the distribution and metabolism of compounds within biological systems. This functionality is crucial for understanding biochemical processes and drug pharmacokinetics .

The synthesis of dimethylamine-13C2 hydrochloride involves the reaction of isotopically labeled dimethylamine with hydrochloric acid. This reaction must be conducted under controlled conditions to ensure high purity and isotopic labeling of the final product, typically achieving over 99% carbon-13 purity. In industrial settings, large-scale synthesis employs isotopically labeled precursors followed by rigorous purification steps .

Dimethylamine-13C2 hydrochloride has diverse applications across various fields:

- Chemistry: Used as an internal standard for mass spectrometry and nuclear magnetic resonance spectroscopy, facilitating precise quantification and structural elucidation of compounds in complex mixtures.

- Biology: Essential in metabolic studies for tracing carbon pathways and understanding biochemical processes.

- Medicine: Employed in pharmacokinetic studies to track drug distribution and metabolism.

- Industry: Utilized in the synthesis of labeled compounds for various industrial applications .

Several compounds are structurally or functionally similar to dimethylamine-13C2 hydrochloride. These include:

| Compound Name | Description |

|---|---|

| Dimethylamine-15N hydrochloride | Labeled with nitrogen-15; used for similar tracing studies. |

| Trimethylamine-13C3 hydrochloride | Contains three carbon-13 labels; suitable for more complex tracing studies. |

| Methylamine-13C hydrochloride | Contains a single carbon-13 label; used for simpler tracing studies. |

Uniqueness

Dimethylamine-13C2 hydrochloride stands out due to its dual carbon-13 labeling, which provides a distinct signature for precise tracking in various scientific applications. This feature enhances its utility in research compared to other similar compounds that may have fewer isotopic labels or different elemental labeling .

Molecular Formula and Structural Characteristics

Dimethylamine-13C2 hydrochloride possesses the molecular formula C₂H₈ClN, with both carbon atoms being carbon-13 isotopes [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is N-(1-13C)methyl(1-13C)methanamine hydrochloride [1]. The linear formula is represented as (13CH₃)₂NH·HCl, clearly indicating the isotopic labeling at both methyl positions [3].

The compound exists as a hydrochloride salt, formed by the protonation of the nitrogen atom in dimethylamine-13C2 by hydrochloric acid [2]. The structural representation shows the nitrogen atom bonded to two 13C-labeled methyl groups, with the positive charge on nitrogen balanced by the chloride anion. The SMILES notation for this compound is Cl.[13CH₃]N[13CH₃], and its InChI key is IQDGSYLLQPDQDV-AWQJXPNKSA-N [1] [3].

Physical Properties

Dimethylamine-13C2 hydrochloride appears as a white crystalline solid at room temperature [3]. The compound exhibits a melting point range of 170-173°C, which is consistent with literature values [3] [4] [5]. The molecular weight of the isotopically labeled compound is 83.53-83.56 g/mol, representing a mass increase of approximately 2 atomic mass units compared to the natural abundance analog due to the incorporation of two carbon-13 atoms [1] [3] [4].

Spectroscopic Properties

The spectroscopic properties of dimethylamine-13C2 hydrochloride are significantly enhanced compared to its natural abundance counterpart due to the carbon-13 enrichment. In carbon-13 nuclear magnetic resonance spectroscopy, the compound exhibits enhanced signal intensity for the carbon resonances, enabling more sensitive detection and quantification [2] [6]. The carbon-13 chemical shift for dimethylamine in aqueous solution has been reported, with the methyl carbons showing characteristic chemical shifts in the aliphatic region [6] [7].

The mass spectrometry profile of dimethylamine-13C2 hydrochloride shows a characteristic M+2 mass shift compared to the natural abundance compound, with the molecular ion appearing at m/z 83.53-83.56 [1] [3]. This mass shift is diagnostic for the presence of two carbon-13 atoms in the molecular structure. In proton nuclear magnetic resonance spectroscopy, carbon-13 to proton coupling can be observed, providing additional structural information [8].

Comparison with Non-Isotopically Labeled Dimethylamine Hydrochloride

The isotopically labeled dimethylamine-13C2 hydrochloride shares most physical and chemical properties with its natural abundance analog, with key differences arising from the isotopic substitution. The natural abundance dimethylamine hydrochloride has a molecular weight of 81.54 g/mol, approximately 2 atomic mass units less than the 13C-labeled version [9]. Both compounds exhibit similar melting points, with the natural abundance form melting at 171-173°C [9].

The most significant difference lies in their analytical applications. While natural abundance dimethylamine hydrochloride contains only approximately 1.1% carbon-13 at natural abundance levels, the isotopically labeled version provides 99% carbon-13 enrichment at both methyl positions [1] [3]. This enrichment dramatically enhances the sensitivity and precision of carbon-13 nuclear magnetic resonance measurements and enables the compound to serve as an internal standard in mass spectrometry applications [2].

Both compounds exhibit identical chemical reactivity patterns, undergoing similar reactions such as oxidation, reduction, and substitution reactions . The isotopic substitution does not significantly alter the electronic properties or chemical behavior of the molecule, making the labeled compound an ideal tracer for mechanistic studies.

Structural Comparison with Related 13C-Labeled Compounds

Dimethylamine-13C2 hydrochloride belongs to a family of carbon-13 labeled amine compounds used in analytical chemistry. Related compounds include dimethylamine-13C2,15N hydrochloride, which incorporates both carbon-13 and nitrogen-15 isotopes, resulting in a molecular weight of 84.52 g/mol and a mass shift of M+3 [11] [5] [12]. This dual-labeled compound provides additional spectroscopic advantages for studies requiring both carbon and nitrogen isotopic labeling.

Methylamine-13C hydrochloride represents a simpler analog with single carbon-13 labeling, offering different analytical capabilities for studies requiring mono-labeled substrates . The structural similarity among these compounds allows for comparative studies of isotope effects and analytical method development.

Dimethyl-d6-amine hydrochloride, where deuterium replaces hydrogen atoms, provides an alternative isotopic labeling approach with a molecular weight of 87.58 g/mol and M+6 mass shift [13]. This deuterated analog offers complementary analytical capabilities, particularly for studies involving hydrogen exchange or kinetic isotope effects.

The carbon-13 kinetic isotope effects observed in amine-containing compounds have been documented, with typical values around 1.025 for carbon atoms directly involved in bond-forming or bond-breaking processes [14]. These isotope effects provide valuable mechanistic information about reaction pathways and transition state structures in biochemical and chemical processes.

Laboratory-scale synthesis of dimethylamine-13C2 hydrochloride represents a critical foundation for research applications requiring high isotopic purity. The fundamental approach involves the reaction of isotopically labeled carbon-13 precursors with ammonia under controlled conditions, followed by hydrochloride salt formation .

The primary laboratory synthesis route utilizes carbon-13 labeled methanol as the starting material. This method involves the catalytic reaction of 13C-labeled methanol with ammonia in the presence of dehydrating agents at temperatures ranging from 25 to 80 degrees Celsius . The reaction proceeds through a sequential methylation mechanism, where ammonia is progressively alkylated to form methylamine, dimethylamine, and potentially trimethylamine. Control of reaction stoichiometry and temperature is essential to maximize dimethylamine formation while minimizing over-alkylation [2].

Alternative laboratory synthesis approaches include the isotope exchange method, which has demonstrated exceptional isotopic enrichment capabilities. This technique involves the direct conversion of non-labeled dimethylamine to its carbon-13 enriched counterpart through controlled isotopic replacement reactions [3]. The method achieves isotopic enrichment levels of 97 to 99 percent with yields ranging from 64 to 94 percent, depending on reaction conditions and substrate complexity [3].

The electrochemical synthesis route represents an emerging laboratory-scale approach, utilizing carbon dioxide electroreduction in the presence of carbon-13 labeled substrates [4]. This method operates under ambient conditions with temperatures between 25 and 60 degrees Celsius, offering advantages in terms of energy efficiency and reaction control. However, yields typically range from 60 to 80 percent, making it suitable for specialized research applications rather than routine production [4].

Reductive amination represents another significant laboratory approach, employing carbon-13 labeled aldehydes or ketones with ammonia in the presence of reducing agents [5]. This method allows for precise control of isotopic labeling positions and typically achieves yields of 70 to 85 percent with isotopic purities exceeding 95 percent [5].

Industrial Production Methods

Industrial production of dimethylamine-13C2 hydrochloride requires scalable methodologies that balance isotopic purity, yield, and economic viability. The predominant industrial approach utilizes zeolite-catalyzed synthesis, which offers superior selectivity and catalyst stability compared to traditional methods [6].

Zeolite-catalyzed production employs mordenite-type catalysts modified with specific cations to enhance dimethylamine selectivity [7]. The process operates at temperatures between 360 and 450 degrees Celsius under pressures of 1.0 to 3.0 megapascals. This method achieves yields of 85 to 95 percent with isotopic purities of 95 to 98 percent [7]. The catalyst exhibits shape selectivity, suppressing trimethylamine formation while promoting dimethylamine production through steric constraints within the zeolite framework [8].

Mordenite-based synthesis represents a refined industrial approach, utilizing post-synthesis modifications to enhance catalytic performance [8]. Treatment with silylating agents such as tetraethylorthosilicate creates modified surface properties that improve dimethylamine selectivity to 85 to 95 percent [8]. The process operates at lower temperatures of 340 to 360 degrees Celsius, reducing energy consumption while maintaining high yields of 90 to 97 percent [8].

Heterogeneous catalysis using copper-aluminum oxide systems provides another industrial synthesis route [9]. This method incorporates organic ligands such as 1,10-phenanthroline to control reaction selectivity and suppress over-reduction of dimethylamine. Operating temperatures range from 200 to 400 degrees Celsius under pressures of 2.0 to 7.0 megapascals, achieving yields of 80 to 95 percent with isotopic purities of 96 to 99 percent [9].

Continuous flow synthesis has emerged as a promising industrial approach, offering enhanced process control and scalability [10]. This method utilizes automated reactor systems with real-time monitoring and optimization capabilities. Temperature control between 150 and 250 degrees Celsius combined with pressures of 1.0 to 5.0 megapascals enables consistent yields of 85 to 92 percent with isotopic purities of 97 to 99 percent [10].

The industrial production of carbon-13 enriched precursors requires specialized facilities for isotope concentration. Cryogenic distillation of carbon monoxide represents the only economically viable method for large-scale carbon-13 production, with current global capacity reaching approximately 400 kilograms annually [11]. This limitation significantly influences the economics and availability of dimethylamine-13C2 hydrochloride production.

Purification Techniques for High Isotopic Enrichment

Achieving high isotopic enrichment in dimethylamine-13C2 hydrochloride requires sophisticated purification techniques that maintain isotopic integrity while removing impurities. Crystallization represents the most widely employed purification method, offering efficiency rates of 85 to 95 percent with isotopic retention of 95 to 98 percent [12].

The crystallization process utilizes controlled precipitation from aqueous or organic solvents, with trichloroacetic acid proving particularly effective for amine purification [12]. This method enables the formation of stable amine salts that can be separated from impurities through filtration. Subsequent decarboxylation of the acid liberates pure dimethylamine, which is then converted to the hydrochloride salt through reaction with hydrochloric acid [12].

Distillation purification achieves efficiency rates of 90 to 98 percent but requires careful temperature control to prevent isotopic fractionation [13]. The process involves fractional distillation under reduced pressure to minimize thermal decomposition. Isotopic retention typically ranges from 94 to 97 percent, making this method suitable for final purification stages [13].

Chromatographic purification techniques offer the highest efficiency at 95 to 99 percent with isotopic retention of 98 to 99 percent [14]. Ion exchange chromatography using specialized resins provides excellent separation of dimethylamine from mono- and trimethylamine impurities. However, processing times of 4 to 12 hours limit the scalability of this approach [14].

Solvent extraction methods achieve efficiency rates of 80 to 90 percent with isotopic retention of 92 to 96 percent [15]. The technique employs selective solvents to separate dimethylamine from impurities based on differential solubility. Processing times of 1 to 3 hours make this method attractive for large-scale applications [15].

Ion exchange purification utilizes specialized resins to remove ionic impurities and achieve isotopic purification [15]. The method achieves efficiency rates of 90 to 95 percent with isotopic retention of 96 to 99 percent. Multi-column systems enable continuous operation and improved throughput [15].

Sublimation purification exploits the volatility differences between dimethylamine hydrochloride and impurities [16]. The method achieves efficiency rates of 85 to 95 percent with isotopic retention of 94 to 97 percent. However, energy consumption of 20 to 35 kilowatt-hours per kilogram limits its application to high-value products [16].

Electrodialysis represents an emerging purification technique that utilizes electrical fields to separate ionic species [17]. The method achieves efficiency rates of 88 to 94 percent with isotopic retention of 93 to 97 percent. Processing times of 2 to 6 hours and moderate energy consumption make this approach suitable for medium-scale operations [17].

Membrane separation technologies offer high-throughput purification with efficiency rates of 85 to 92 percent and isotopic retention of 95 to 98 percent [17]. The method utilizes selective membranes to separate dimethylamine from impurities based on molecular size and charge. Processing times of 1 to 4 hours enable continuous operation [17].

Quality Control and Analytical Characterization

Quality control in dimethylamine-13C2 hydrochloride production requires comprehensive analytical characterization to ensure isotopic purity, chemical identity, and structural integrity. Nuclear magnetic resonance spectroscopy represents the gold standard for isotopic analysis, providing detection limits of 0.1 to 1 parts per million with precision of 0.5 to 2 percent [18].

Carbon-13 nuclear magnetic resonance enables direct measurement of isotopic enrichment levels and provides structural confirmation of the dimethylamine moiety [18]. The technique offers excellent isotope specificity and quantitative capability, with analysis times of 15 to 60 minutes making it suitable for routine quality control applications [18].

Mass spectrometry provides complementary analytical capabilities with detection limits of 0.01 to 0.1 parts per million and precision of 0.1 to 1 percent [19]. Isotope ratio mass spectrometry enables precise measurement of carbon-13 to carbon-12 ratios, confirming isotopic enrichment levels and detecting trace impurities [19].

High performance liquid chromatography offers excellent quantitative capability for impurity analysis, with detection limits of 0.5 to 5 parts per million and precision of 1 to 3 percent [20]. The technique utilizes specialized columns designed for amine separation, enabling detection of mono- and trimethylamine impurities [20].

Gas chromatography provides rapid analysis with detection limits of 0.1 to 1 parts per million and precision of 0.5 to 2 percent [21]. The method utilizes specialized columns with high retention for volatile amines, enabling separation of dimethylamine from related compounds [21].

Infrared spectroscopy offers structural confirmation with detection limits of 5 to 50 parts per million and precision of 2 to 5 percent [22]. The technique provides rapid analysis in 2 to 10 minutes, making it suitable for in-process monitoring applications [22].

Elemental analysis confirms the overall composition of dimethylamine-13C2 hydrochloride, with detection limits of 100 to 1000 parts per million and precision of 1 to 3 percent [23]. The method provides quantitative determination of carbon, hydrogen, nitrogen, and chlorine content [23].

Thermal analysis techniques enable assessment of thermal stability and phase transitions [23]. Differential scanning calorimetry and thermogravimetric analysis provide information on melting points, decomposition temperatures, and water content [23].

X-ray diffraction characterizes the crystalline structure of dimethylamine-13C2 hydrochloride, confirming proper salt formation and detecting polymorphic variations [23]. The technique provides analysis times of 30 to 180 minutes with moderate precision of 2 to 8 percent [23].

Quality control protocols require establishment of analytical control limits based on intended applications [24]. Pharmaceutical applications typically require isotopic purities exceeding 98 percent, while research applications may accept lower purity levels [24]. Regular calibration using certified reference materials ensures analytical accuracy and traceability [24].

Current Challenges in Synthesis Optimization

Synthesis optimization of dimethylamine-13C2 hydrochloride faces several significant challenges that limit current production capabilities and economic viability. Isotope enrichment represents a moderate challenge with high optimization potential, requiring advancement in carbon-13 concentration techniques and isotopic retention during synthesis [25].

The limited global production capacity of carbon-13 precursors creates a fundamental bottleneck in dimethylamine-13C2 hydrochloride synthesis. Current annual production of approximately 400 kilograms of carbon-13 globally constrains the availability of enriched starting materials [11]. Optimization efforts focus on developing more efficient isotope separation methods and reducing isotopic waste during synthesis [25].

Reaction selectivity presents ongoing challenges in controlling the formation of mono- and trimethylamine byproducts [9]. Current zeolite-catalyzed processes achieve selectivity of 80 to 95 percent, but further optimization could improve yields and reduce purification requirements [9]. Advanced catalyst design using molecular modeling and machine learning approaches offers potential for selectivity enhancement [26].

Catalyst stability represents a significant challenge, particularly for zeolite-based systems that suffer from coking and deactivation [8]. Current catalysts require regeneration or replacement after extended operation, increasing production costs and downtime [8]. Research priorities include developing more stable catalyst formulations and regeneration protocols [8].

Process scalability presents the greatest challenge, with current production limited to pilot and small industrial scales [27]. Scaling up isotope-enriched synthesis requires specialized equipment and handling procedures that increase capital and operating costs [27]. Timeline for improvement spans 5 to 10 years, requiring significant investment in infrastructure and technology development [27].

Energy efficiency remains a critical challenge, with current processes consuming 25 to 45 kilowatt-hours per kilogram for distillation-based purification [16]. Optimization efforts focus on developing lower-temperature synthesis routes and more efficient separation techniques [16]. Heat integration and process intensification offer potential for energy reduction [28].

Waste minimization challenges stem from the high value of carbon-13 precursors and the need to recover and recycle unreacted materials [12]. Current processes generate significant waste streams containing isotopically enriched materials that require specialized handling and recovery [12]. Development of closed-loop processes and improved recycling techniques represents a key optimization priority [12].

Quality control challenges include the need for rapid, accurate analytical methods that can monitor isotopic purity in real-time [24]. Current analytical techniques require significant analysis time and skilled operators, limiting their application in process control [24]. Development of automated, online analytical systems could improve process monitoring and product quality [24].

Temperature control challenges arise from the need to maintain precise reaction conditions while preventing isotopic fractionation [9]. Current heating and cooling systems may not provide sufficient precision for optimal isotope retention [9]. Advanced process control systems with predictive capabilities could improve temperature management [10].

Separation challenges involve the difficulty of separating dimethylamine from structurally similar compounds without isotopic discrimination [15]. Current separation techniques may preferentially remove or concentrate specific isotopes, affecting final product purity [15]. Development of isotope-neutral separation methods represents an important research direction [15].

Integration challenges encompass the coordination of multiple process steps while maintaining isotopic integrity throughout the production sequence [28]. Current processes often involve discrete steps with potential for isotopic loss or contamination [28]. Process intensification and integrated reactor-separator systems could address these challenges [28].

The economic challenges of dimethylamine-13C2 hydrochloride production stem from the high cost of carbon-13 precursors and the specialized equipment required for isotope handling [11]. Current production costs significantly exceed those of non-enriched analogs, limiting market applications [11]. Cost reduction strategies include improving synthesis efficiency, developing alternative precursors, and increasing production scale [11].

Regulatory challenges involve the need to comply with isotope handling and transportation regulations that vary by jurisdiction [24]. Current regulations may not adequately address the specific requirements of enriched amine production [24]. Harmonization of regulatory frameworks and development of industry standards could facilitate production optimization [24].

Future optimization efforts will likely focus on developing integrated, continuous processes that combine synthesis, purification, and quality control in a single system [10]. Advanced process control using artificial intelligence and machine learning could optimize reaction conditions in real-time [10]. Modular production systems could enable distributed manufacturing and reduced transportation costs [10].

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant